molecular formula C11H12N2O3 B1370270 Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 173530-73-9

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B1370270
M. Wt: 220.22 g/mol
InChI Key: UFGXEVHBHHUYMU-UHFFFAOYSA-N
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Description

“Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C11H12N2O3 . It is a white to off-white powder or crystals . Imidazo[1,2-a]pyridines, to which this compound belongs, have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . An effective pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .


Physical And Chemical Properties Analysis

“Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” is a white to off-white powder or crystals . It has a molecular weight of 220.23 . The compound should be stored at room temperature .

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound is used in the synthesis of a series of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
  • Methods of Application or Experimental Procedures : A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
  • Summary of the Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . For example, the reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

Application in Medicinal Chemistry

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : This compound is used in the synthesis of a series of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
  • Methods of Application or Experimental Procedures : A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
  • Summary of the Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . For example, the reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

Application in Tuberculosis Treatment

  • Specific Scientific Field : Pharmacology .
  • Summary of the Application : Imidazo[1,2-a]pyridines, which can be synthesized using Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, have shown promising results in the treatment of tuberculosis .
  • Methods of Application or Experimental Procedures : In an acute TB mouse model, mice infected with Mtb H37Rv were treated with varying doses of Q203, a compound containing the imidazo[1,2-a]pyridine unit .
  • Summary of the Results or Outcomes : The study indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Application in Material Science

  • Specific Scientific Field : Material Science .
  • Summary of the Application : The imidazo[1,2-a]pyridine moiety, which can be synthesized using Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, is useful in material science because of its structural character .
  • Methods of Application or Experimental Procedures : The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed .
  • Summary of the Results or Outcomes : The synthesis of imidazo[1,2-a]pyridines has been updated over the past decade, leading to a wide range of applications in medicinal chemistry and material science .

Application in Antibacterial Research

  • Specific Scientific Field : Antibacterial Research .
  • Summary of the Application : Previous studies have shown that pyridinium derivatives, which can be synthesized using Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, have potential antibacterial effects .
  • Methods of Application or Experimental Procedures : In one study, 1-allyl-2-aminopyridinium bromide, a pyridinium derivative, was tested against the M-17 strain of Escherichia coli .
  • Summary of the Results or Outcomes : The study showed no statistically significant antibacterial effect at the concentration of 62500 μg/ml .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Future Directions

The future directions for “Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” and similar compounds are likely to involve further exploration of their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes is also a promising area of research .

properties

IUPAC Name

ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)9-7(2)12-10-8(14)5-4-6-13(9)10/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGXEVHBHHUYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Synthesis routes and methods

Procedure details

31.45 g (101.3 mmol) of ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate were dissolved in 21 of ethyl acetate, 3.15 g of 10% Pd/carbon were added and the mixture was stirred at RT and atmospheric pressure with hydrogen for 5 h. The mixture was filtered through kieselguhr, the filter cake was washed thoroughly with ethyl acetate/methanol and the filtrate was evaporated to dryness. This gave 21.94 g of the target compound (98% of theory, purity 99%).
Quantity
31.45 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
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Name
Pd carbon
Quantity
3.15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 5
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

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